![molecular formula C21H19N5O B11317789 7-(2-furylmethyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11317789.png)

7-(2-furylmethyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

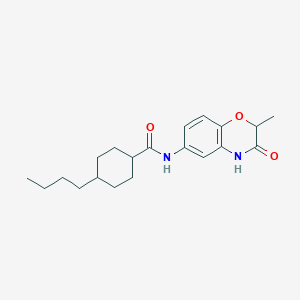

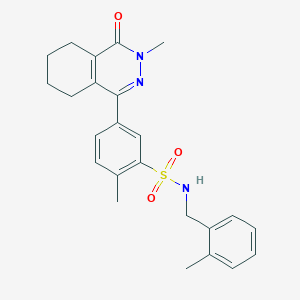

7-(2-furylméthyl)-8,9-diméthyl-2-(3-méthylphényl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine est un composé hétérocyclique complexe caractérisé par une fusion unique de cycles pyrrolo, triazolo et pyrimidine. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la conception de médicaments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 7-(2-furylméthyl)-8,9-diméthyl-2-(3-méthylphényl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine implique généralement des réactions en plusieurs étapes. Une approche courante consiste à condenser des énaminonitriles avec des benzohydrazides sous irradiation micro-ondes, ce qui facilite la formation du noyau triazolo-pyrimidine . Cette méthode est sans catalyseur et respectueuse de l'environnement, ce qui la rend adaptée à la production à grande échelle.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation de la synthèse sous irradiation micro-ondes pour la mise à l'échelle. Cela comprend l'ajustement des temps de réaction, des températures et des systèmes de solvants pour garantir des rendements élevés et une pureté optimale. L'utilisation de réacteurs à flux continu peut encore améliorer l'efficacité et la cohérence du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 7-(2-furylméthyl)-8,9-diméthyl-2-(3-méthylphényl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyrimidine, souvent en utilisant des dérivés halogénés comme intermédiaires.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène dans l'acide acétique.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Dérivés halogénés en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du composé d'origine, qui peuvent présenter des activités et des propriétés biologiques différentes.

Applications de la recherche scientifique

Le 7-(2-furylméthyl)-8,9-diméthyl-2-(3-méthylphényl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur de CDK2, qui est une cible pour le traitement du cancer.

Industrie : Utilisé dans le développement de systèmes de diagnostic et de théranostique.

Mécanisme d'action

Le composé exerce ses effets principalement par l'inhibition de CDK2/cycline A2, un régulateur clé du cycle cellulaire . En se liant au site actif de CDK2, il perturbe la progression du cycle cellulaire, ce qui conduit à l'apoptose des cellules cancéreuses. Des études de docking moléculaire ont confirmé la forte affinité de liaison de ce composé au site actif de CDK2 par le biais d'interactions essentielles de liaison hydrogène .

Applications De Recherche Scientifique

7-(2-furylmethyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.

Industry: Utilized in the development of diagnostic and theranostic systems.

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle . By binding to the active site of CDK2, it disrupts the cell cycle progression, leading to apoptosis in cancer cells. Molecular docking studies have confirmed the strong binding affinity of this compound to the CDK2 active site through essential hydrogen bonding interactions .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrazolo[3,4-d]pyrimidine : Un autre composé hétérocyclique présentant des activités biologiques similaires.

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine : Connu pour ses diverses activités pharmacologiques, notamment des propriétés anticancéreuses et antimicrobiennes.

Unicité

Le 7-(2-furylméthyl)-8,9-diméthyl-2-(3-méthylphényl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine se distingue par sa fusion unique de trois cycles hétérocycliques différents, ce qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber sélectivement CDK2 en fait un candidat prometteur pour les thérapies anticancéreuses ciblées .

Propriétés

Formule moléculaire |

C21H19N5O |

|---|---|

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

10-(furan-2-ylmethyl)-11,12-dimethyl-4-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

InChI |

InChI=1S/C21H19N5O/c1-13-6-4-7-16(10-13)19-23-21-18-14(2)15(3)25(11-17-8-5-9-27-17)20(18)22-12-26(21)24-19/h4-10,12H,11H2,1-3H3 |

Clé InChI |

BMOIUTUJKBSTGW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CO5)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11317715.png)

![2-(4-bromophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11317723.png)

![N-{2-[3-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11317727.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11317732.png)

![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11317741.png)

![N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317756.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317764.png)

![2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11317772.png)

![4-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11317808.png)